3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide
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Overview
Description
3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylsulfamoyl group, a methyl group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction. The benzylsulfamoyl group is then introduced via a sulfonamide formation reaction, typically using benzylamine and a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The benzylsulfamoyl group can be cleaved under strong acidic or basic conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Desulfonylated products: Formed from the cleavage of the benzylsulfamoyl group.
Substituted benzamides: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in bacteria, leading to their death. Additionally, the nitrophenyl group can participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-nitrophenyl)benzamide: Lacks the benzylsulfamoyl group.
3-(benzylsulfamoyl)-N-(4-nitrophenyl)benzamide: Lacks the methyl group.
3-(benzylsulfamoyl)-4-methylbenzamide: Lacks the nitrophenyl group.
Uniqueness
3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-15-7-8-17(21(25)23-18-9-11-19(12-10-18)24(26)27)13-20(15)30(28,29)22-14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJDEAPQIQBGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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